molecular formula C24H19Cl2FO3 B11077015 1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene

1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene

Cat. No.: B11077015
M. Wt: 445.3 g/mol
InChI Key: JNOOFDPCFXLRJZ-UHFFFAOYSA-N
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Description

1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene is a complex organic compound with a unique structure that includes both dichloro and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a dichlorocarbene source.

    Introduction of the dimethoxyphenyl and fluorophenyl groups: These groups can be introduced through a series of substitution reactions, often involving the use of organometallic reagents such as Grignard reagents or organolithium compounds.

    Final assembly of the chromene structure: This step may involve a cyclization reaction, where the intermediate compounds are treated under acidic or basic conditions to form the final chromene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to remove the chlorine atoms or reduce other functional groups within the molecule.

    Substitution: The dichloro and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various organometallic reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce dechlorinated or defluorinated derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

    Materials Science: The unique electronic properties of this compound may make it useful in the development of new materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism by which 1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both dichloro and fluorophenyl groups in 1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene makes it unique compared to its analogs

Properties

Molecular Formula

C24H19Cl2FO3

Molecular Weight

445.3 g/mol

IUPAC Name

1,1-dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-7,7a-dihydrocyclopropa[b]chromene

InChI

InChI=1S/C24H19Cl2FO3/c1-28-19-12-9-15(13-20(19)29-2)23-22(24(23,25)26)21(14-7-10-16(27)11-8-14)17-5-3-4-6-18(17)30-23/h3-13,21-22H,1-2H3

InChI Key

JNOOFDPCFXLRJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C23C(C2(Cl)Cl)C(C4=CC=CC=C4O3)C5=CC=C(C=C5)F)OC

Origin of Product

United States

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